molecular formula C20H25N3O2S B11808116 N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11808116
M. Wt: 371.5 g/mol
InChI Key: UUBLSWKWZKCIJQ-UHFFFAOYSA-N
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Description

N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a cyclobutyl group and a tosylated pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a bromoketone, with 2-aminopyridine under specific conditions. The reaction can be promoted by reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which facilitates C–C bond cleavage and subsequent formation of the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Bulk manufacturing processes often require stringent control of temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tosyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOMe, KOtBu, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various functionalized pyridine or pyrrolidine derivatives .

Scientific Research Applications

N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to the presence of the cyclobutyl and tosylpyrrolidine groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile scaffold for drug development and material science applications .

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

N-cyclobutyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C20H25N3O2S/c1-15-9-11-17(12-10-15)26(24,25)23-14-4-8-19(23)18-7-3-13-21-20(18)22-16-5-2-6-16/h3,7,9-13,16,19H,2,4-6,8,14H2,1H3,(H,21,22)

InChI Key

UUBLSWKWZKCIJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)NC4CCC4

Origin of Product

United States

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